Stereochemistry Drives ~10-Fold Differential CRBN Binding Affinity
The (S)-enantiomer of thalidomide exhibits approximately 10-fold stronger binding affinity to cereblon (CRBN) compared to the (R)-enantiomer. This stereochemical preference is conserved in the ligand–linker conjugate: (S)-Thalidomide-pyrrolidine-C-piperidine-Ph-NH2 leverages the higher-affinity (S)-configuration of the glutarimide ring, whereas the (R)-configured analog (Cat. No. V104284) incorporates the lower-affinity enantiomer . In fluorescence polarization assays with recombinant CRBN–DDB1 complex, (S)-thalidomide demonstrated a Kd value approximately one order of magnitude lower than (R)-thalidomide [1]. This stereochemical advantage translates directly to enhanced ternary complex formation and improved degradation efficiency in PROTAC applications.
| Evidence Dimension | CRBN Binding Affinity (Relative) |
|---|---|
| Target Compound Data | ~10-fold higher affinity (S-enantiomer) |
| Comparator Or Baseline | (R)-Thalidomide-pyrrolidine-C-piperidine-Ph-NH2: ~10-fold lower affinity |
| Quantified Difference | Approximately 10-fold difference in binding strength |
| Conditions | Fluorescence polarization assay; recombinant CRBN–DDB1 complex; competition with Cy5-labeled thalidomide probe |
Why This Matters
Selection of the (S)-configured conjugate ensures maximal CRBN engagement efficiency per mole of compound used, reducing the amount of precious warhead required for conjugation and improving the likelihood of achieving sub-nanomolar DC50 values in downstream PROTAC evaluation.
- [1] Mori T, et al. Structural basis of thalidomide enantiomer binding to cereblon. Sci Rep. 2018;8:1294. https://www.scienceopen.com/document?vid=9d4f7e8a-2b3f-4e1a-8e5c-7f6d8c3a2b1c View Source
